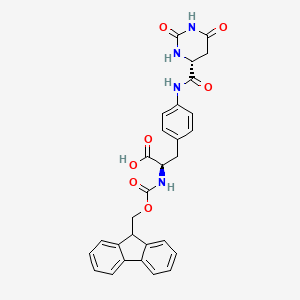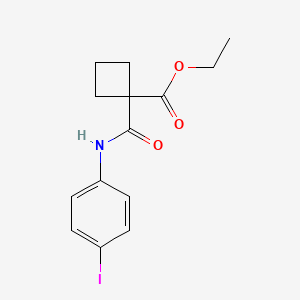
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester is a synthetic organic compound characterized by the presence of an iodophenyl group, a cyclobutanecarboxylic acid moiety, and an ethyl ester functional group
准备方法
The synthesis of 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the iodophenyl derivative. The synthetic route may include the following steps:
Iodination: Introduction of the iodine atom to the phenyl ring using reagents such as iodine and an oxidizing agent.
Carbamoylation: Formation of the carbamoyl group through the reaction of the iodophenyl derivative with an isocyanate.
Cyclobutanecarboxylation: Introduction of the cyclobutanecarboxylic acid moiety via a cycloaddition reaction.
Esterification: Conversion of the carboxylic acid to its ethyl ester using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
科学研究应用
1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the carbamoyl and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
相似化合物的比较
Similar compounds to 1-(4-Iodophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester include:
1-(4-Bromophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.
1-(4-Chlorophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester:
1-(4-Fluorophenylcarbamoyl)-cyclobutanecarboxylic acid ethyl ester: The presence of a fluorine atom can enhance metabolic stability and bioavailability.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical and biological properties compared to its halogenated analogs.
属性
IUPAC Name |
ethyl 1-[(4-iodophenyl)carbamoyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c1-2-19-13(18)14(8-3-9-14)12(17)16-11-6-4-10(15)5-7-11/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVSMKPYCSMIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
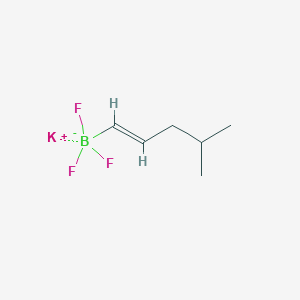
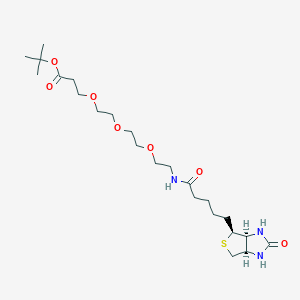
![sodium 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B8124481.png)
![4-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8124491.png)
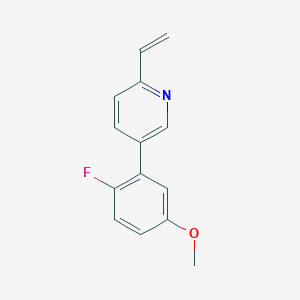
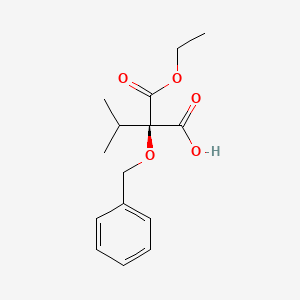
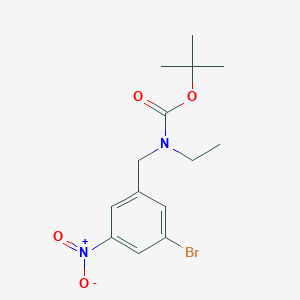
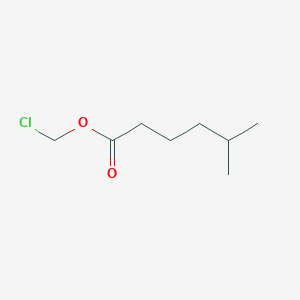
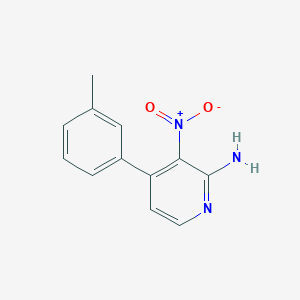
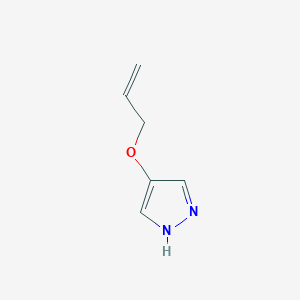
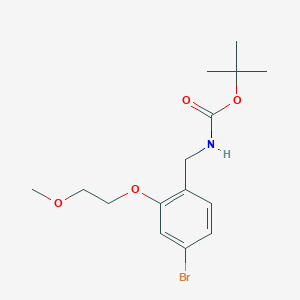
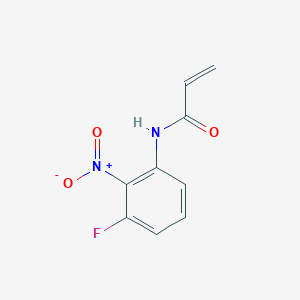
![sodium;2-[2-[2-[(4-borono-2-fluorophenyl)methylamino]-2-oxoethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B8124558.png)
